Cas no 85157-21-7 (2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid)

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid is a coumarin derivative with a carboxylic acid functional group, offering versatile reactivity for further chemical modifications. Its structural features, including the amino and carbonyl groups, make it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds or fluorescent probes. The compound’s chromen-2-one core contributes to potential photophysical properties, useful in applications such as sensors or bioimaging. The acetic acid moiety enhances solubility in polar solvents, facilitating its use in aqueous-phase reactions. This compound is well-suited for research in medicinal chemistry and materials science due to its balanced reactivity and functional group compatibility.
2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid structure
85157-21-7 structure
Product Name:2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
CAS No:85157-21-7
MF:C11H9NO4
MW:219.193463087082
MDL:MFCD13185880
CID:60846
PubChem ID:12050459
Update Time:2025-10-29

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
    • 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
    • 2-(7-amino-2-oxochromen-4-yl)acetic acid
    • 7-AMINO-4-CARBOXYMETHYL COUMARIN
    • 2-(7-aminocoumarin-4-yl)acetic acid
    • 7-amino-4-coumarinyl-acetic acid
    • 7-aminocoumarin-4-acetic acid
    • 7-Amino-4-carboxymethylcoumarin
    • 2H-1-Benzopyran-4-acetic acid, 7-amino-2-oxo-
    • 7-Amino-2-oxo-2H-1-benzopyran-4-acetic acid
    • PubChem13233
    • ZB1488
    • ZB1408
    • VZ30873
    • EN002700
    • ST2409356
    • AX8160257
    • AB002701
    • 7-Amino-2-oxo-2H-1-benzopyran-4-acetic acid (ACI)
    • (7-Amino-2-oxo-2H-chromen-4-yl)aceticacid
    • MFCD13185880
    • SCHEMBL1575213
    • CS-W005187
    • 2-(7-amino-2-oxo-chromen-4-yl)acetic acid
    • AKOS005266735
    • (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid
    • DB-076265
    • DTXSID10476510
    • 2-(7-amino-2-oxo-2H-chromen-4-yl)aceticacid
    • (7-AMINO-2-OXOCHROMEN-4-YL)ACETIC ACID
    • 85157-21-7
    • 7-?Amino-?2-?oxo-2H-?1-?benzopyran-?4-?acetic acid
    • AC-26504
    • J-501703
    • GS-3920
    • 1ST164136
    • MDL: MFCD13185880
    • Inchi: 1S/C11H9NO4/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H,13,14)
    • InChI Key: BPASMQQUFOLZCT-UHFFFAOYSA-N
    • SMILES: O=C1C=C(CC(O)=O)C2C(=CC(=CC=2)N)O1

Computed Properties

  • Exact Mass: 219.05300
  • Monoisotopic Mass: 219.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 89.6

Experimental Properties

  • Color/Form: No data available
  • Density: 1.5±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 521.3±50.0 °C at 760 mmHg
  • Flash Point: 269.1±30.1 °C
  • Refractive Index: 1.655
  • PSA: 93.53000
  • LogP: 1.58350

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Customs Data

  • HS CODE:2932209090
  • Customs Data:

    China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Pricemore >>

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2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  24 h, reflux; 0 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2, 0 °C
1.3 Reagents: Water ;  cooled; rt
Reference
A versatile access to new halogenated 7-azidocoumarins for photoaffinity labeling: Synthesis and photophysical properties
Paunescu, Emilia; Louise, Ludivine; Jean, Ludovic; Romieu, Anthony; Renard, Pierre-Yves, Dyes and Pigments, 2011, 91(3), 427-434

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  16 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
Reference
A multifunctional bioconjugate module for versatile photoaffinity labeling and click chemistry of RNA
Kellner, Stefanie; Seidu-Larry, Salifu; Burhenne, Juergen; Motorin, Yuri; Helm, Mark, Nucleic Acids Research, 2011, 39(16), 7348-7360

Production Method 3

Reaction Conditions
1.1 Reagents: Ethyl chloroformate Solvents: Ethyl acetate ;  30 min, reflux; 1 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt; overnight, rt
1.3 Solvents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  2 h, reflux; reflux → 0 °C
1.5 Reagents: Sulfuric acid ;  pH 2
Reference
Genetically encoded fluorescent unnatural amino acids and FRET probes for detecting deubiquitinase activities
Li, Manjia; Wang, Feifei; Yan, Long; Lu, Minghao; Zhang, Yuqing; et al, Chemical Communications (Cambridge, 2022, 58(73), 10186-10189

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, reflux; cooled
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 2, cooled
Reference
Marine natural products as inhibitors of cystathionine beta-synthase activity
Thorson, Megan K.; Van Wagoner, Ryan M.; Harper, Mary Kay; Ireland, Chris M.; Majtan, Tomas; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(5), 1064-1066

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  12 h, reflux
Reference
Molecularly Engineered Quantum Dots for Visualization of Hydrogen Sulfide
Yan, Yehan; Yu, Huan; Zhang, Yajiao; Zhang, Kui; Zhu, Houjuan; et al, ACS Applied Materials & Interfaces, 2015, 7(6), 3547-3553

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, 100 °C
Reference
Hydrophilic photolabeling of glycopeptides from the murine liver-intestine (LI) cadherin recognition domain
Heiner, Sebastian; Detert, Heiner; Kuhn, Axel; Kunz, Horst, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6149-6164

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sulfuric acid
Reference
Expedient Solid-Phase Synthesis of Fluorogenic Protease Substrates Using the 7-Amino-4-carbamoylmethylcoumarin (ACC) Fluorophore
Maly, Dustin J.; Leonetti, Francesco; Backes, Bradley J.; Dauber, Deborah S.; Harris, Jennifer L.; et al, Journal of Organic Chemistry, 2002, 67(3), 910-915

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux
1.2 Reagents: Sulfuric acid ;  pH 2, 0 °C
Reference
o-Fluorination of Aromatic Azides Yields Improved Azido-Based Fluorescent Probes for Hydrogen Sulfide: Synthesis, Spectra, and Bioimaging
Wei, Chao; Wang, Runyu; Wei, Lv; Cheng, Longhuai; Li, Zhifei; et al, Chemistry - An Asian Journal, 2014, 9(12), 3586-3592

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid
1.2 Reagents: Acetic acid ,  Sulfuric acid
1.3 Reagents: Ammonium hydroxide Solvents: Water
Reference
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Charitos, Christos; Kokotos, George; Tzougraki, Chryssa, Journal of Heterocyclic Chemistry, 2001, 38(1), 153-158

Production Method 10

Reaction Conditions
Reference
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GUIRADO-MORENO, Jose Carlos; GUEMBE-GARCIA, Marta; Garcia, Jose M.; Aguado, Roberto; Valente, Artur J. M. ; et al, ACS Applied Materials & Interfaces, 2021, 13(50), 60454-60461

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  reflux
Reference
Use of a small molecule as an initiator for interchain Staudinger reaction: A new ATP sensing platform using product fluorescence
Yu, Huan; Zheng, Jing; Yang, Sheng; Asiri, Abdullah M.; Alamry, Khalid A.; et al, Talanta, 2018, 178, 282-286

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Ubiquitin 7-amino-4-carbamoylmethylcoumarin as an improved fluorogenic substrate for deubiquitinating enzymes
Li, Yi-Tong; Huang, Yi-Chao; Xu, Yang; Pan, Man; Li, Yi-Ming, Tetrahedron, 2016, 72(27-28), 4085-4090

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  reflux
1.2 Reagents: Sulfuric acid ;  pH 2
Reference
Dual-Reactable Fluorescent Probes for Highly Selective and Sensitive Detection of Biological H2S
Wei, Chao; Wang, Runyu; Zhang, Changyu; Xu, Guoce; Li, Yanyan; et al, Chemistry - An Asian Journal, 2016, 11(9), 1376-1381

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Raw materials

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Preparation Products

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:85157-21-7)2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
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Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):247.0/492.0/1127.0
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Additional information on 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid

Introduction to 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid (CAS No. 85157-21-7)

2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid, also known by its CAS number 85157-21-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of chromone, a class of natural products with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid make it an attractive candidate for the development of novel therapeutic agents.

The chemical structure of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid consists of a chromone core with an amino group at the 7-position and an acetic acid moiety at the 4-position. This arrangement imparts specific physicochemical properties that are crucial for its biological activity. The chromone scaffold is known for its ability to interact with various biological targets, such as enzymes, receptors, and DNA. The presence of the amino group and the carboxylic acid group provides additional functional groups that can be modified to enhance the compound's pharmacological profile.

Recent studies have highlighted the potential of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid has also been investigated for its antiviral activity. A study in the Virology Journal demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves interference with viral entry and replication processes, making it a valuable lead compound for the development of antiviral drugs.

The anticancer potential of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid has also been explored in preclinical studies. Research published in the Cancer Letters reported that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death.

The pharmacokinetic properties of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid have been studied to assess its suitability for drug development. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential for effective drug delivery. Additionally, it has been found to have low toxicity in animal models, further supporting its potential as a safe and effective therapeutic agent.

In conclusion, 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid (CAS No. 85157-21-7) is a promising compound with diverse biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies are expected to uncover new applications and optimize its use in clinical settings.

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Amadis Chemical Company Limited
(CAS:85157-21-7)2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid
A19229
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):247.0/492.0/1127.0
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